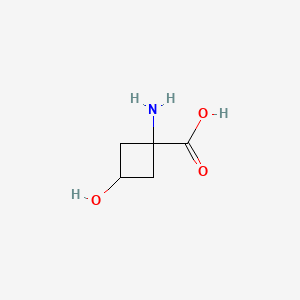

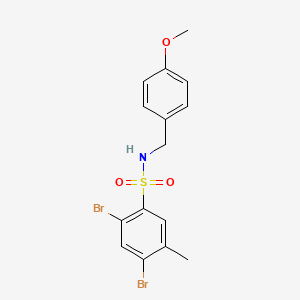

![molecular formula C24H24N6O6 B2504602 5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1251615-94-7](/img/structure/B2504602.png)

5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some aspects of the compound . For instance, the presence of a bromo-indole moiety, as seen in the second paper, suggests potential reactivity at the bromine site and the indole's nitrogen, which could be useful in further chemical modifications .

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the provided papers, similar compounds involving piperazine derivatives and bromo-indole moieties have been synthesized. For example, the second paper describes the synthesis of a bromo-indole derivative through a condensation reaction in ethanol under reflux conditions . This suggests that similar synthetic routes could potentially be applied to the compound of interest, possibly involving a condensation step to introduce the piperazine moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies, as mentioned in both papers . These studies are crucial for determining the precise geometry of the molecules, which in turn influences their reactivity and interactions. The piperazine ring is noted to adopt a chair conformation, which is a common and stable conformation for such six-membered heterocycles . This information can be extrapolated to hypothesize that the piperazine moiety in the compound of interest may also adopt a similar conformation.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound, but they do provide insights into the reactivity of similar molecules. For instance, the presence of electrophilic and nucleophilic sites on the molecules has been explored using computational density functional theory (DFT) calculations . These sites are important for understanding the types of chemical reactions the compound can undergo, such as nucleophilic substitution at the bromine atom or electrophilic attack at the indole nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially inferred from the related compounds discussed in the papers. For example, the thermal stability of a bromo-indole derivative was reported to be good up to 215°C . This suggests that the compound of interest may also exhibit good thermal stability. Additionally, the intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing of these compounds . The Hirshfeld surface analysis and fingerprint plots provide information on the nature and percentage contribution of these interactions, which are likely to be relevant for the compound as well.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

A study by Nirogi et al. (2017) discusses the development of a compound structurally related to 5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole, designed as a potent serotonin 6 (5-HT6) receptor antagonist. It showed potential for treating cognitive disorders, particularly Alzheimer's disease, due to its high affinity and selectivity over various target sites. The compound exhibited oral bioavailability and could penetrate the brain, showing preclinical efficacy in enhancing acetylcholine levels in the hippocampus, which is crucial for memory and learning functions. This research signifies the role of such compounds in developing Alzheimer's treatments (Nirogi et al., 2017).

Molecular Structure Investigations

In 2021, Shawish et al. conducted a study involving the synthesis of s-triazine derivatives, which incorporate structures related to this compound. The research focused on molecular structure analysis using X-ray crystallography, combined with Hirshfeld and DFT calculations. This study highlights the importance of such compounds in understanding molecular interactions and the design of new materials or drugs (Shawish et al., 2021).

Antimicrobial Studies

Rajkumar et al. (2014) explored the synthesis of piperazine derivatives, including compounds similar to this compound, and evaluated their antimicrobial potential. The study found that some synthesized compounds displayed significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).

Cancer Research

Mahal et al. (2016) synthesized 5-(1-methyl-4-phenyl-imidazol-5-yl)indoles, structurally related to the compound , as analogs of combretastatin A-4. These compounds showed potent cytotoxic effects against multidrug-resistant cancer cells and disrupted microtubule cytoskeletons at low concentrations. This research suggests the potential of such compounds in developing new treatments for chemoresistant cancers (Mahal et al., 2016).

Mecanismo De Acción

Triazole derivatives

are known for their wide range of biological activities. They are often used in medicinal chemistry due to their diverse therapeutic applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Indole derivatives

, on the other hand, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .

The mode of action of these compounds can vary widely depending on their specific chemical structure and the biological target they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with DNA or RNA .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The result of action and the action environment can also vary widely and are influenced by factors such as the specific biological target, the presence of other drugs, and the patient’s physiological condition .

Direcciones Futuras

Given the diverse biological activities of indole derivatives, there is significant potential for further exploration and development of these compounds . Future research could focus on synthesizing new indole derivatives, including “5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole”, and testing their biological activities. Additionally, more detailed studies could be conducted to understand the mechanisms of action of these compounds.

Propiedades

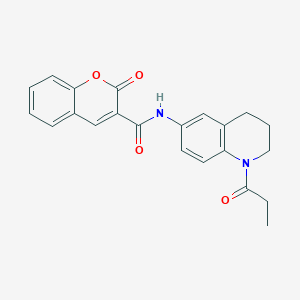

IUPAC Name |

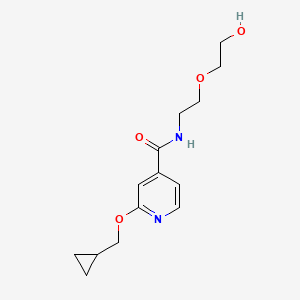

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O6/c1-13-16(27-24(36-13)14-4-6-17(32-2)19(10-14)33-3)12-30-22(25)21(28-29-30)23(31)26-15-5-7-18-20(11-15)35-9-8-34-18/h4-7,10-11H,8-9,12,25H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJPIKXWYYRKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)